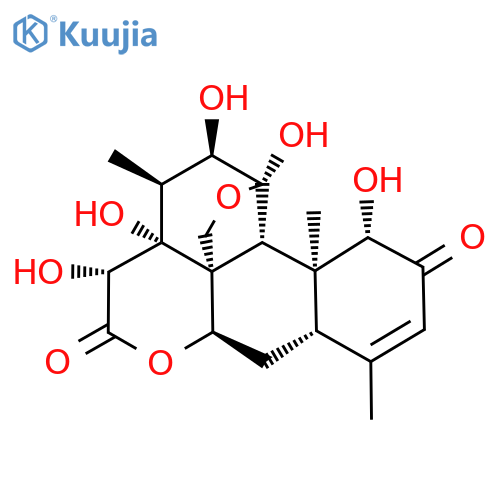Cas no 129587-06-0 (13,21-Dihydroeurycomanone)

13,21-Dihydroeurycomanone structure
商品名:13,21-Dihydroeurycomanone
13,21-Dihydroeurycomanone 化学的及び物理的性質
名前と識別子
-
- Picras-3-ene-2,16-dione,11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1b,11b,12a,15b)-
- 13,21-Dihydroeurycomanone
- 2H-1,11c-(Epoxymethano)phenanthro[10,1-bc]pyran,picras-3-ene-2,16-dione deriv.
- Pasakbumin C
- Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1β,11β,12α,15β)-
- 13α,21-Dihydroeurycomanone
- 129587-06-0
- CHEMBL3120500
- Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1beta,11beta,12alpha,15beta)-
- DTXSID401312646
- CS-0159384
- (1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-Pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
- PD158172
- AKOS040763829
- HY-N9320
- MS-27068
- E88901
- (+)-Iandonone
- 13beta,21-Dihydroeurycomanone
- iandonone
-
- インチ: 1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
- InChIKey: PKICXNXDFYYYGH-QWRBDCSPSA-N
- ほほえんだ: O1C[C@@]23[C@H]4C[C@H]5C(C)=CC([C@H]([C@]5(C)[C@H]2[C@@]1([C@@H]([C@H](C)[C@@]3([C@H](C(=O)O4)O)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 410.15768240 g/mol
- どういたいしつりょう: 410.15768240 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 0
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 154
- ぶんしりょう: 410.4
13,21-Dihydroeurycomanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7103-5 mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 5mg |
¥8877.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1253597-10mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)- |
129587-06-0 | 98% | 10mg |
$2810 | 2024-06-05 | |
| TargetMol Chemicals | TN7103-1mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 1mg |
¥ 623 | 2024-07-20 | |
| Aaron | AR01P46M-10mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1β,11β,12α,15β)- |
129587-06-0 | 95% | 10mg |
$548.00 | 2025-02-13 | |
| TargetMol Chemicals | TN7103-1 ml * 10 mm |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 1 ml * 10 mm |
¥ 1620 | 2024-07-24 | |
| TargetMol Chemicals | TN7103-5mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 5mg |
¥ 1520 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1253597-5mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)- |
129587-06-0 | 98% | 5mg |
$245 | 2025-02-21 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7103-50 mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 50mg |
¥35952.00 | 2022-04-26 | |
| TargetMol Chemicals | TN7103-1 mL * 10 mM (in DMSO) |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 1 mL * 10 mM (in DMSO) |
¥ 1620 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1253597-5mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)- |
129587-06-0 | 98% | 5mg |
$1680 | 2024-06-05 |
13,21-Dihydroeurycomanone 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
129587-06-0 (13,21-Dihydroeurycomanone) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:129587-06-0)13,21-Dihydroeurycomanone

清らかである:99%/99%/99%
はかる:5mg/10mg/1ml
価格 ($):313.0/282.0/203.0